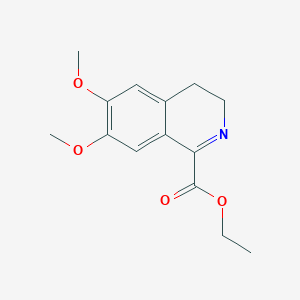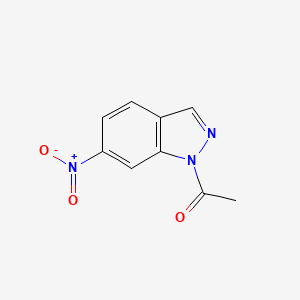
1-(6-Nitroindazol-1-yl)ethanone
Overview
Description
1-(6-Nitroindazol-1-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound this compound is characterized by the presence of a nitro group at the 6-position of the indazole ring and an ethanone group attached to the nitrogen atom of the indazole ring. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
The synthesis of 1-(6-Nitroindazol-1-yl)ethanone involves the reaction of 6-nitro-1H-indazole with acetic acid and acetic anhydride. The reaction is typically carried out under reflux conditions for 24 hours. After the completion of the reaction, monitored by thin-layer chromatography (TLC), the solvent is removed under vacuum. The resulting residue is recrystallized from ethanol to obtain the compound as colorless crystals with a yield of approximately 70% .
Reaction Conditions:
Reactants: 6-nitro-1H-indazole, acetic acid, acetic anhydride
Reaction Time: 24 hours
Temperature: Reflux
Purification: Recrystallization from ethanol
Chemical Reactions Analysis
1-(6-Nitroindazol-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, where the ethanone group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Nucleophiles such as amines, alcohols
Oxidation: Potassium permanganate, chromium trioxide
Major Products:
Reduction: 1-(6-Aminoindazol-1-yl)ethanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 1-(6-Nitroindazol-1-yl)acetic acid
Scientific Research Applications
1-(6-Nitroindazol-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other indazole derivatives with potential pharmacological activities.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects and as a lead compound for the development of new therapeutic agents.
Mechanism of Action
1-(6-Nitroindazol-1-yl)ethanone can be compared with other indazole derivatives, such as:
6-Nitroindazole: Similar structure but lacks the ethanone group, primarily studied for its nitric oxide synthase inhibitory activity.
1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone: Contains an imidazole ring instead of an indazole ring, used as an anticonvulsant agent.
2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone: Evaluated for antimicrobial potential against various bacterial strains
Uniqueness: this compound is unique due to the presence of both a nitro group and an ethanone group on the indazole ring, which imparts distinct chemical reactivity and potential biological activities.
Comparison with Similar Compounds
- 6-Nitroindazole
- 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone
- 2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone
Properties
IUPAC Name |
1-(6-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCTLIUIZUIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308729 | |
| Record name | 1-(6-nitroindazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-57-2 | |
| Record name | NSC208698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(6-nitroindazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

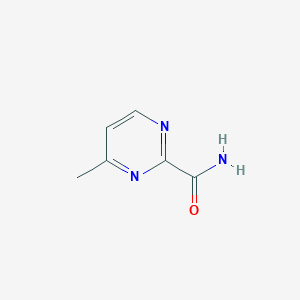
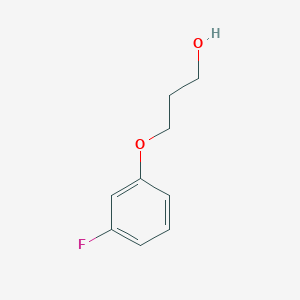

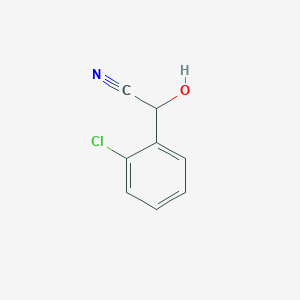
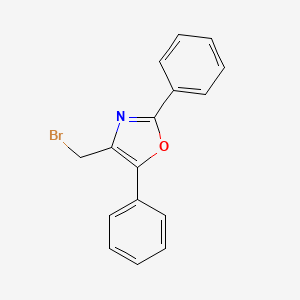
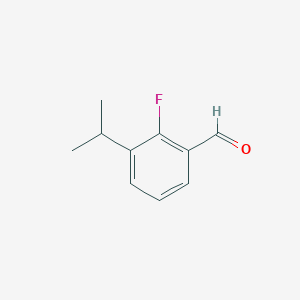
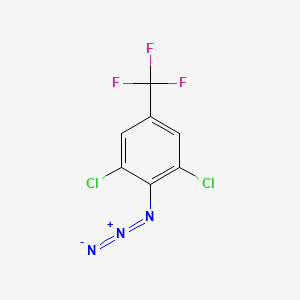

![4-imino-1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3046975.png)
![7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046976.png)
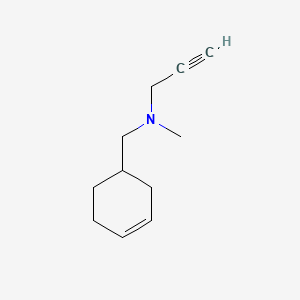
![5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)
